molecular formula C20H32N2O2S B12480103 2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12480103
M. Wt: 364.5 g/mol
InChI Key: OGRDPAHAUWELFK-UHFFFAOYSA-N
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Description

2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common method includes the acylation of a benzothiophene derivative with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and the benzothiophene core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C20H32N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

2-(2-ethylhexanoylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H32N2O2S/c1-4-7-9-14(6-3)19(24)22-20-17(18(21)23)15-11-10-13(8-5-2)12-16(15)25-20/h13-14H,4-12H2,1-3H3,(H2,21,23)(H,22,24)

InChI Key

OGRDPAHAUWELFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)CCC)C(=O)N

Origin of Product

United States

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